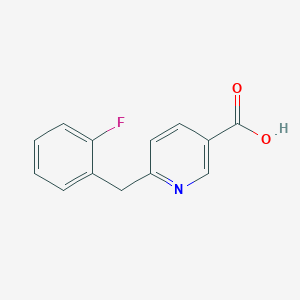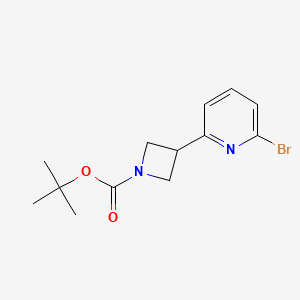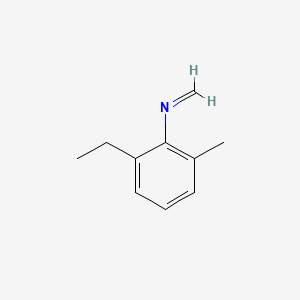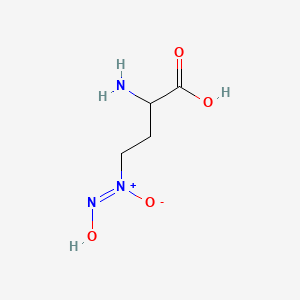
Homoalanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homoalanosine is a naturally occurring amino acid derivative isolated from the culture filtrate of the bacterium Streptomyces galilaeus. It is known for its herbicidal properties, particularly effective against common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) . The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homoalanosine involves the nitrosation of sugar oximes, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides . The reaction conditions typically include the use of nitrosating agents under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Streptomyces galilaeus. The bacterium is cultured in a suitable medium, and the compound is extracted from the culture filtrate. The extraction process involves filtration, concentration, and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Homoalanosine undergoes various chemical reactions, including:
Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and nitroso groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Homoalanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation and related reactions.
Biology: Investigated for its herbicidal properties and its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of herbicidal formulations for agricultural use.
Mechanism of Action
Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The compound is absorbed by the plant and translocated to various tissues, where it interferes with essential biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to disrupt amino acid metabolism and protein synthesis in plants .
Comparison with Similar Compounds
Homoalanosine is unique among amino acid derivatives due to its nitrosohydroxyamino group, which imparts distinct chemical and biological properties. Similar compounds include:
Ascaulitoxin: Another amino acid derivative with herbicidal activity.
Phosalacine: A herbicidal antibiotic containing phosphinothricin.
Blasticidin S: A fungicidal antibiotic with a similar mode of action.
Compared to these compounds, this compound is particularly effective against specific weed species and has a unique chemical structure that makes it a valuable compound for research and industrial applications.
Properties
| 24638-77-5 | |
Molecular Formula |
C4H9N3O4 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |
InChI Key |
RMTXCTHJOJRMCZ-SREVYHEPSA-N |
Isomeric SMILES |
C(C/[N+](=N/O)/[O-])C(C(=O)O)N |
Canonical SMILES |
C(C[N+](=NO)[O-])C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


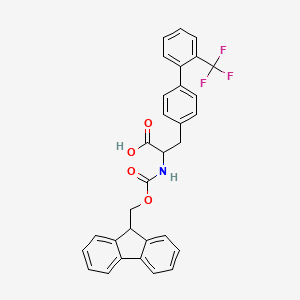
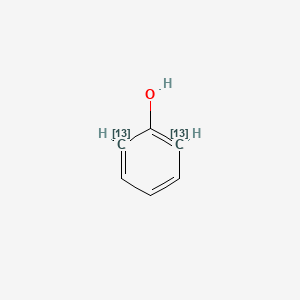
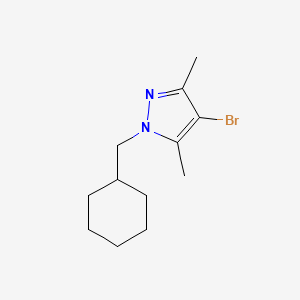
![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
